molecular formula C15H15F3N4O2 B3003878 N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide CAS No. 1421586-99-3

N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide

Cat. No. B3003878
CAS RN: 1421586-99-3
M. Wt: 340.306
InChI Key: XKTBOVAOMJWZJE-BQYQJAHWSA-N
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Description

The compound "N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide" is a derivative of cinnamamide, which is a class of compounds known for their biological activities. Cinnamamide derivatives have been extensively studied for their potential as therapeutic agents, particularly as antimicrotubule agents, NMDA receptor antagonists, and antimycobacterial agents .

Synthesis Analysis

The synthesis of cinnamamide derivatives often involves the formation of an amide bond between a cinnamic acid precursor and an amine. For example, N-(2-Hydroxyethyl)cinnamamide was synthesized through a two-step reaction involving cinnamic acid and thionyl chloride, followed by a reaction with 2-aminoethanol . Similarly, triazolyl cinnamamide derivatives can be synthesized using copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The synthesis of triazolyl cinnamic acid derivatives has also been reported through the reaction of aryl-6-trifluoromethyl-2-pyrones with sodium azide .

Molecular Structure Analysis

The molecular structure of cinnamamide derivatives can be characterized using various spectroscopic and crystallographic techniques. For instance, the crystal structure of N-(3-nitrophenyl)cinnamamide was determined using single-crystal X-ray diffraction analysis . Additionally, the molecular structure and characterization of related compounds have been performed using techniques such as Fourier transform infrared spectroscopy, gas chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Cinnamamide derivatives can undergo various chemical reactions depending on their substituents. For example, the reaction of 4-aryl-6-trifluoromethyl-2-pyrones with sodium azide can lead to the formation of triazolyl cinnamic acids . The intramolecular cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide can yield dihydroquinolin-2(1H)-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamamide derivatives, such as bond angles, bond lengths, dihedral angles, dipole moments, and HOMO-LUMO energy gaps, can be theoretically calculated using computational methods like Gaussian software . These theoretical values can be compared with experimental data to validate the molecular structure and properties of the compounds.

Scientific Research Applications

Herbicide Synthesis

A novel synthesis method for the herbicide carfentrazone-ethyl, which utilizes a similar chemical structure, demonstrates the application of such compounds in agricultural chemistry. This method offers advantages like mild conditions, atom economy, and cost-effectiveness (Fan et al., 2015).

Protoporphyrinogen Oxidase Inhibitors

Compounds with a similar chemical structure have been designed as protoporphyrinogen oxidase (PPO) inhibitors, showing promise in herbicide development. These compounds displayed significant PPO inhibition, highlighting their potential as new herbicides, particularly for soybean fields (Zuo et al., 2013).

Antimicrobial Activity

Several biheterocyclic triazole derivatives, related to the queried compound, have been synthesized and evaluated for their antimicrobial activities. These studies reveal that such compounds can exhibit significant growth inhibition effects on various bacterial strains (Bektaş et al., 2010).

Synthesis of Functionalized Triazoles

Research on the synthesis of highly functionalized CF3-1,2,3-triazoles, including those similar to the queried compound, indicates potential applications in the development of novel chemical entities. These compounds can be used in various chemical reactions for creating structurally diverse molecules (Usachev et al., 2011).

Antimycobacterial Agents

N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide derivatives, structurally related to the compound , have been synthesized and evaluated as potential antimycobacterial agents. These compounds exhibit promising activity against Mycobacterium tuberculosis, suggesting their potential in tuberculosis treatment (Kakwani et al., 2011).

properties

IUPAC Name

(E)-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2/c1-21-13(15(16,17)18)20-22(14(21)24)10-9-19-12(23)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,19,23)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTBOVAOMJWZJE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C=CC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN(C1=O)CCNC(=O)/C=C/C2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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